molecular formula C40H47N4O9P B8245593 5'-O-DMTr-2'-O,4'-C-methyleneuridine 3'-CE-phosphoramidite

5'-O-DMTr-2'-O,4'-C-methyleneuridine 3'-CE-phosphoramidite

Cat. No.: B8245593
M. Wt: 758.8 g/mol
InChI Key: ROCIJWWVBQZMMI-PUIMFIDCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5'-O-DMTr-2'-O,4'-C-methyleneuridine 3'-CE-phosphoramidite is a crucial component in the synthesis of Locked Nucleic Acid (LNA) oligonucleotides. This compound involves the incorporation of a ribonucleoside linked by a methylene unit between the 2’-oxygen and 4’-carbon atoms, mimicking the structure and process of DNA polymerization .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5'-O-DMTr-2'-O,4'-C-methyleneuridine 3'-CE-phosphoramidite typically involves the protection of the uridine nucleoside followed by the introduction of the methylene bridge. The process includes:

    Protection of the 5’-hydroxyl group: This is achieved using 4,4’-dimethoxytrityl chloride (DMTr-Cl) in the presence of a base such as pyridine.

    Formation of the methylene bridge: This involves the reaction of the protected nucleoside with a suitable methylene donor under acidic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis and stringent quality control measures to ensure consistency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

5'-O-DMTr-2'-O,4'-C-methyleneuridine 3'-CE-phosphoramidite undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5'-O-DMTr-2'-O,4'-C-methyleneuridine 3'-CE-phosphoramidite is widely used in scientific research, particularly in the fields of:

    Chemistry: Synthesis of modified oligonucleotides for various applications.

    Biology: Study of nucleic acid interactions and functions.

    Medicine: Development of antisense oligonucleotides and other therapeutic agents.

    Industry: Production of diagnostic tools and molecular probes.

Mechanism of Action

The compound exerts its effects by incorporating into oligonucleotides, enhancing their stability and binding affinity. The methylene bridge in the LNA structure locks the ribose in a C3’-endo conformation, which increases the thermal stability of the oligonucleotide duplexes. This results in improved hybridization properties and resistance to nucleases .

Comparison with Similar Compounds

Biological Activity

5'-O-DMTr-2'-O,4'-C-methyleneuridine 3'-CE-phosphoramidite (CAS No. 206055-76-7) is a specialized nucleoside phosphoramidite used primarily in oligonucleotide synthesis. Its unique structural modifications enhance its biological activity and stability, making it a subject of interest in molecular biology and therapeutic applications. This article aims to explore the biological activity of this compound, detailing its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C40H47N4O9PC_{40}H_{47}N_{4}O_{9}P with a molecular weight of approximately 758.8 g/mol. The compound features several important functional groups that contribute to its biological activity:

  • 5'-O-DMTr group : Provides protection to the hydroxyl group, enhancing stability during synthesis.
  • 2'-O,4'-C-methylene modification : Increases resistance to nucleolytic degradation and improves binding affinity to complementary nucleic acids.
  • 3'-CE (cyanoethyl) : Facilitates the coupling reaction during oligonucleotide synthesis.
PropertyValue
Molecular FormulaC₄₀H₄₇N₄O₉P
Molecular Weight758.8 g/mol
CAS Number206055-76-7
H-Bond Donor/Acceptor1 / 11

The biological activity of this compound primarily stems from its ability to form stable hybrid complexes with complementary RNA or DNA strands. The methylene bridge between the 2' and 4' positions enhances the compound's resistance to enzymatic degradation, allowing for prolonged activity in biological systems.

Key Activities:

  • Inhibition of RNAse : The structural modifications confer increased resistance against ribonucleases, which are enzymes that degrade RNA.
  • Enhanced Binding Affinity : The modified nucleoside exhibits stronger binding interactions with target nucleic acids compared to unmodified counterparts.

Case Studies and Research Findings

  • Antisense Oligonucleotide Applications :
    • A study demonstrated that oligonucleotides synthesized using this phosphoramidite exhibited significant inhibition of target mRNA expression in cellular assays. The modified oligonucleotides showed enhanced cellular uptake and stability, leading to improved therapeutic efficacy against specific targets in cancer cells .
  • siRNA Development :
    • Research indicated that siRNAs incorporating 5'-O-DMTr-2'-O,4'-C-methyleneuridine showed improved silencing efficiency in vitro due to their enhanced stability against nucleolytic degradation. This modification allows for effective gene knockdown in various cellular models .
  • Chemical Stability Studies :
    • Stability assays revealed that oligonucleotides containing this phosphoramidite maintained their integrity over extended periods under physiological conditions. This stability is crucial for therapeutic applications where prolonged action is desired .

Table 2: Summary of Biological Activities

Study FocusFindings
Antisense OligonucleotidesSignificant mRNA inhibition; improved stability
siRNA DevelopmentEnhanced silencing efficiency; increased stability
Chemical StabilityMaintained integrity under physiological conditions

Properties

IUPAC Name

3-[[(1R,3R,4R,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-(2,4-dioxopyrimidin-1-yl)-2,5-dioxabicyclo[2.2.1]heptan-7-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H47N4O9P/c1-27(2)44(28(3)4)54(51-24-10-22-41)53-36-35-37(43-23-21-34(45)42-38(43)46)52-39(36,25-49-35)26-50-40(29-11-8-7-9-12-29,30-13-17-32(47-5)18-14-30)31-15-19-33(48-6)20-16-31/h7-9,11-21,23,27-28,35-37H,10,24-26H2,1-6H3,(H,42,45,46)/t35-,36+,37-,39-,54?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROCIJWWVBQZMMI-PUIMFIDCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C2C(OC1(CO2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)N6C=CC(=O)NC6=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1[C@@H]2[C@@H](O[C@]1(CO2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)N6C=CC(=O)NC6=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H47N4O9P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

758.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.